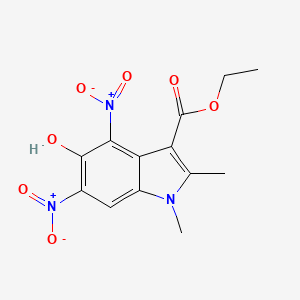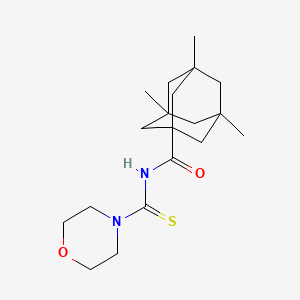
3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound features a morpholinocarbothioyl group, which is known for its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from adamantane. The key steps include:
Functionalization of Adamantane: Introduction of functional groups at specific positions on the adamantane ring.
Formation of Carboxamide: Reaction of the functionalized adamantane with appropriate reagents to form the carboxamide group.
Introduction of Morpholinocarbothioyl Group: This step involves the reaction of the carboxamide derivative with morpholine and a thiocarbonyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The morpholinocarbothioyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxamide: Lacks the morpholinocarbothioyl group, resulting in different biological activity.
3,5,7-Trimethyladamantane: Does not have the carboxamide or morpholinocarbothioyl groups, leading to different chemical properties.
N-(Morpholinocarbothioyl)adamantane: Similar structure but lacks the trimethyl groups, affecting its reactivity and applications.
Uniqueness
3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE is unique due to the combination of the adamantane core, trimethyl groups, and the morpholinocarbothioyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H30N2O2S |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3,5,7-trimethyl-N-(morpholine-4-carbothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H30N2O2S/c1-16-8-17(2)10-18(3,9-16)13-19(11-16,12-17)14(22)20-15(24)21-4-6-23-7-5-21/h4-13H2,1-3H3,(H,20,22,24) |
InChI Key |
WTOMJIJRSMZRED-UHFFFAOYSA-N |
SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)N4CCOCC4)C)C |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)N4CCOCC4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


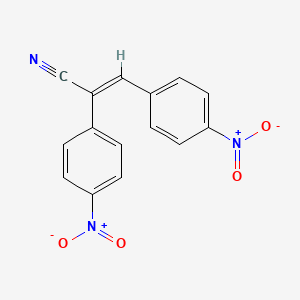
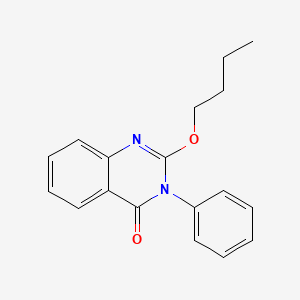
![4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole](/img/structure/B1224165.png)
![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)
![4-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B1224167.png)
![1-(2,4-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B1224168.png)
![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]thio]-N-(2-chlorophenyl)acetamide](/img/structure/B1224169.png)
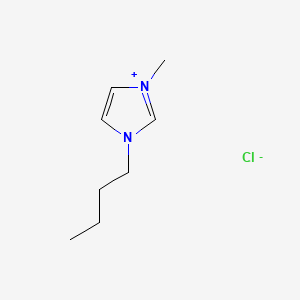
![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[5-[(4-chlorophenoxy)methyl]-2-furanyl]methanone](/img/structure/B1224171.png)
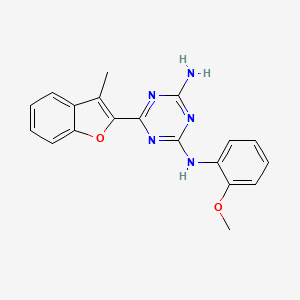
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B1224173.png)
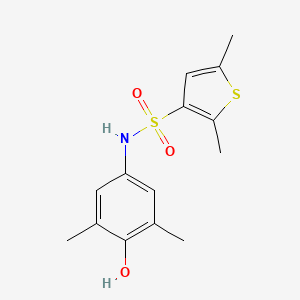
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224175.png)
